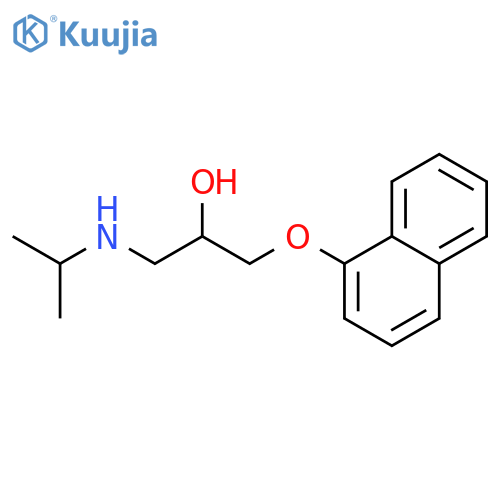Cas no 525-66-6 (Propranolol)

Propranolol structure
商品名:Propranolol
CAS番号:525-66-6
MF:C16H21NO2
メガワット:259.3434445858
CID:38008
Propranolol 化学的及び物理的性質
名前と識別子
-
- 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol
- 1-isopropylamino-3-(1-naphthyloxy)propan-2-ol
- Propranolol Base
- 1-[Isopropylamino]-3-[1-naphthyloxy]-2-propanol
- 2-Propanol, 1-(1-methylethyl)amino-3-(1-naphthalenyloxy)-
- 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
- 1-(1-Naphthyloxy)-3-(isopropylamino)-2-propanol
- 2-Propanol, 1-(isopropylamino)-3-(1-naphthyloxy)- (7CI, 8CI)
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)- (9CI)
- 1-Isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol
- β
- 1-Isopropylamino-3-(1-naphthyloxy)-2-propanol
- 2-Propanol, 1-(isopropylamino)-3-(1-naphthyloxy)-
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-
- AY 64043
- Betalong
- beta-Propranolol
- DL-Propranolol
- Euprovasin
- Propanalol
- Propanolol
- Propranalol
- -Propranolol
- PROPRANOLOL, BP98
- Proprasylyt
- Reducor
- Sawatal
- USP24
- Propranolol
-
- インチ: InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3
- InChIKey: AQHHHDLHHXJYJD-UHFFFAOYSA-N
- ほほえんだ: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
計算された属性
- せいみつぶんしりょう: 259.15733
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
じっけんとくせい
- 密度みつど: 1.0280 (rough estimate)
- ゆうかいてん: 163-164 ºC
- ふってん: 402.6°C (rough estimate)
- 屈折率: 1.5500 (estimate)
- PSA: 41.49
Propranolol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P840013-50mg |
rac-Propanolol |
525-66-6 | 50mg |
$ 92.00 | 2023-09-06 | ||
| Enamine | EN300-40731-0.1g |
1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
525-66-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-40731-0.5g |
1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
525-66-6 | 95.0% | 0.5g |
$24.0 | 2025-03-21 | |
| Enamine | EN300-40731-10.0g |
1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |
525-66-6 | 95.0% | 10.0g |
$227.0 | 2025-03-21 | |
| MedChemExpress | HY-B0573B-10mM*1 mL in DMSO |
Propranolol |
525-66-6 | 99.86% | 10mM*1 mL in DMSO |
¥1650 | 2024-04-18 | |
| Key Organics Ltd | KS-1097-1MG |
Propranolol hydrochloride |
525-66-6 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | FE-0204-10MG |
Propranolol |
525-66-6 | >97% | 10mg |
£51.00 | 2025-02-08 | |
| TRC | P840013-1g |
rac-Propanolol |
525-66-6 | 1g |
$261.00 | 2023-05-17 | ||
| TRC | P840013-5mg |
rac-Propanolol |
525-66-6 | 5mg |
$ 58.00 | 2023-09-06 | ||
| TRC | P840013-100mg |
rac-Propanolol |
525-66-6 | 100mg |
$ 133.00 | 2023-09-06 |
Propranolol 関連文献
-
Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668
-
Huan He,Li Li,Libo Zhao,Ning Sun,Meng Zhang,Ying Cheng,Lu Yu,Lin Ma,Xiaoling Wang RSC Adv. 2018 8 37286
-
Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
-
Yujuan Ma,Jianfeng Gao,Congguang Zheng,Huiqi Zhang J. Mater. Chem. B 2019 7 2474
-
Rares Stiufiuc,Cristian Iacovita,Gabriela Stiufiuc,Ede Bodoki,Vasile Chis,Constantin M. Lucaciu Phys. Chem. Chem. Phys. 2015 17 1281
525-66-6 (Propranolol) 関連製品
- 318-98-9(Propranolol Hydrochloride)
- 5051-22-9(2-Propanol,1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (2R)-)
- 98897-23-5(rac-Propranolol-d7)
- 13071-11-9((R)-Propranolol hydrochloride)
- 81907-81-5(rac 7-Hydroxy Propranolol)
- 57526-81-5(Prenalterol)
- 81907-82-6(1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:525-66-6)Propranolol

清らかである:99%
はかる:100mg
価格 ($):188.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:525-66-6)Propranolol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ